23,23-Difluoro-25-hydroxyvitamin D3
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Overview
Description
23,23-difluoro-25-hydroxyvitamin D3 is a vitamin D.
Scientific Research Applications
Biological Activities and Binding Properties
Research conducted by Nakada et al. (1985) in "Archives of Biochemistry and Biophysics" found that 23,23-Difluoro-25-hydroxyvitamin D3 exhibited significantly less activity compared to 25-hydroxyvitamin D3 in various biological functions like stimulating intestinal calcium transport, bone calcium mobilization, and binding to plasma transport proteins in rats. The study highlighted the suppressive effect of fluoro substitution on carbon-23 of vitamin D on plasma binding and biological activity, which provides evidence that 23-hydroxylation of vitamin D is not involved in biological function Nakada, M., Tanaka, Y., DeLuca, H., Kobayashi, Y., & Ikekawa, N. (1985).
Synthesis and Biological Evaluation
A study by Mototani et al. (2022) in "Molecules" presented an efficient synthetic route for this compound and its 24-hydroxylated analogues. The biological evaluation of these compounds revealed that this compound showed approximately eight times higher resistance to CYP24A1 metabolism and lower VDR-binding affinity compared to its nonfluorinated counterpart Mototani, S., Kawagoe, F., Yasuda, K., Mano, H., Sakaki, T., & Kittaka, A. (2022).
Comparison with 25-Hydroxyvitamin D3
A study by Okamoto et al. (1981) in "Archives of Biochemistry and Biophysics" compared 24,24-difluoro-25-hydroxyvitamin D3 with 25-hydroxyvitamin D3 in rats. The research showed that 24,24-difluoro-25-hydroxyvitamin D3 is approximately equipotent with 25-hydroxyvitamin D3 in stimulating growth, mineralization of rachitic bone, and elevation of serum inorganic phosphorus Okamoto, S., Tanaka, Y., De Luca, H., Yamada, S., & Takayama, H. (1981).
Properties
CAS No. |
95826-03-2 |
---|---|
Molecular Formula |
C27H42F2O2 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
(3Z)-3-[(2Z)-2-[1-(4,4-difluoro-6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H42F2O2/c1-18-8-11-22(30)15-21(18)10-9-20-7-6-14-26(5)23(12-13-24(20)26)19(2)16-27(28,29)17-25(3,4)31/h9-10,19,22-24,30-31H,1,6-8,11-17H2,2-5H3/b20-9-,21-10- |
InChI Key |
QHPKSIWDAYRSIM-UPVMUGGESA-N |
Isomeric SMILES |
CC(CC(CC(C)(C)O)(F)F)C1CCC\2C1(CCC/C2=C/C=C\3/CC(CCC3=C)O)C |
SMILES |
CC(CC(CC(C)(C)O)(F)F)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Canonical SMILES |
CC(CC(CC(C)(C)O)(F)F)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Synonyms |
23,23-difluoro-25-hydroxyvitamin D3 23,23-F2-OH-D3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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